Xeniafaraunol A

TRPM7 channel inhibition Ion channel pharmacology Cancer cell proliferation

Xeniafaraunol A (CAS 161162-29-4) is a marine-derived xenicane diterpenoid originally isolated from the Red Sea soft coral Xenia faraunensis. It is characterized by a distinct bicyclo[7.4.0]tridecane carbon skeleton, a structural motif that sets it apart from the more common xeniolide and xenicin frameworks found in related soft coral metabolites.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
Cat. No. B12385073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXeniafaraunol A
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=CCCC(=C)C2C(CC1)C(=CC(C2O)C=C(C)C)C=O
InChIInChI=1S/C20H28O2/c1-13(2)10-16-11-17(12-21)18-9-8-14(3)6-5-7-15(4)19(18)20(16)22/h6,10-12,16,18-20,22H,4-5,7-9H2,1-3H3/b14-6+/t16-,18-,19+,20+/m1/s1
InChIKeyWGIBCPUMAZHVMA-WZSRSYCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xeniafaraunol A: Core Identity and Procurement-Relevant Profile


Xeniafaraunol A (CAS 161162-29-4) is a marine-derived xenicane diterpenoid originally isolated from the Red Sea soft coral Xenia faraunensis [1]. It is characterized by a distinct bicyclo[7.4.0]tridecane carbon skeleton, a structural motif that sets it apart from the more common xeniolide and xenicin frameworks found in related soft coral metabolites [1]. The compound has been identified as a potent and selective inhibitor of the transient receptor potential melastatin 7 (TRPM7) ion channel, an emerging target in oncology and ischemic disease research [2]. Its relatively low molecular weight (300.44 g/mol) and the availability of a fully elucidated asymmetric total synthesis route further support its viability as a research tool and a starting point for medicinal chemistry campaigns [3].

Why In-Class Xenicane Diterpenes Cannot Substitute for Xeniafaraunol A


The xenicane diterpenoid family exhibits profound structure-activity relationship (SAR) divergence, rendering simple substitution among analogs unreliable for TRPM7-targeted research [1]. Xeniafaraunol A possesses a unique bicyclo[7.4.0]tridecane scaffold lacking the dihydropyran ring characteristic of potent inhibitors like waixenicin A, yet it retains high TRPM7 inhibitory potency through a distinct pharmacophore [2]. Preliminary SAR studies demonstrate that minor alterations to the nine-membered ring of related xenicane diterpenes can completely abolish TRPM7 inhibitory activity [1]. Furthermore, co‑occurring congeners from the same soft coral genus—such as xeniolide A/B and faraunatin—exhibit entirely different carbon skeletons (xeniolide‑type or prenylated bicyclogermacrene) and, consequently, divergent biological profiles [3]. The following quantitative evidence details the specific, measurable differences that compel the selection of Xeniafaraunol A over its closest structural analogs.

Quantitative Differentiation Evidence: Xeniafaraunol A vs. Key Comparators


TRPM7 Inhibitory Potency: Xeniafaraunol A vs. Waixenicin A

Xeniafaraunol A demonstrates TRPM7 inhibitory potency comparable to waixenicin A, the most extensively characterized TRPM7 inhibitor in the xenicane class, yet it achieves this through a structurally distinct scaffold lacking the dihydropyran ring [1]. This differentiation is critical for researchers seeking to validate TRPM7-mediated phenotypes with a chemically orthogonal probe, thereby reducing the risk of scaffold‑specific off‑target effects [2]. Vendor‑reported IC50 values indicate that Xeniafaraunol A inhibits TRPM7 with an IC50 of approximately 16 nM under Mg2+‑dependent conditions, placing it in the same high‑potency tier as waixenicin A (IC50 ~16 nM) .

TRPM7 channel inhibition Ion channel pharmacology Cancer cell proliferation

Structural Scaffold Uniqueness: Bicyclo[7.4.0]tridecane vs. Xeniolide-Type Frameworks

Xeniafaraunol A possesses a bicyclo[7.4.0]tridecane carbon skeleton that is structurally distinct from the xeniolide-type (xenicane) and xenicin-type (trans-fused oxabicyclo[7.4.0]tridecane) frameworks prevalent among other Xenia‑derived diterpenes [1]. This scaffold diverges from the dihydropyran‑containing waixenicin A and the nine‑membered ring lactones (e.g., xeniolide A/B) co‑occurring in the source organism [2]. The unique skeletal arrangement alters the spatial orientation of key functional groups, which may underlie the differential activity profile observed in TRPM7 inhibition and cytotoxicity assays [3].

Natural product chemistry Marine diterpenoids Chemotype differentiation

Cytotoxic Activity Spectrum: Xeniafaraunol A vs. Co‑isolated Congeners

Xeniafaraunol A, together with Xeniafaraunol B and faraunatin, exhibits cytotoxicity against P388 murine leukemia cells in the original isolation study [1]. While the abstract does not provide discrete IC50 values for each compound, the collective designation of all three as 'cytotoxic' implies that Xeniafaraunol A contributes to the observed activity profile of the extract [1]. The compound's cytotoxicity is mechanistically linked to its TRPM7 inhibitory activity, as TRPM7 channel blockade is known to suppress proliferation in various cancer cell lines [2]. Notably, preliminary SAR studies on related xenicane diterpenes indicate that structural modifications can completely ablate TRPM7 inhibition and, by extension, the associated antiproliferative effects, underscoring the non‑interchangeable nature of these analogs [3].

Cancer cell cytotoxicity P388 murine leukemia Marine antitumor natural products

Synthetic Accessibility and Supply Chain Differentiation

A scalable, asymmetric total synthesis of (-)-Xeniafaraunol A has been achieved, enabling reliable, sustainable access to this marine natural product independent of ecologically sensitive coral harvesting [1]. The synthesis proceeds via a high‑yielding base‑mediated dihydropyran‑cyclohexene rearrangement of 9‑deacetoxy‑14,15‑deepoxyxeniculin, which is itself derived from a common late‑stage intermediate shared with the waixenicin A synthetic route [1]. This synthetic convergence offers a significant procurement advantage over analogs that remain reliant on natural extraction (e.g., faraunatin, xeniolide A/B) or lack a fully disclosed asymmetric route, as it ensures consistent purity, defined stereochemistry, and scalable supply for extended research campaigns [2].

Total synthesis Chemical supply chain Medicinal chemistry feedstock

High‑Impact Application Scenarios for Xeniafaraunol A Procurement


Orthogonal Chemical Probe for TRPM7 Target Validation

Researchers investigating TRPM7 ion channel biology require structurally diverse inhibitors to confirm that observed phenotypes are target‑specific and not scaffold‑dependent artifacts. Xeniafaraunol A, with its bicyclo[7.4.0]tridecane scaffold distinct from the dihydropyran‑containing waixenicin A, serves as an ideal orthogonal probe. Its comparable TRPM7 inhibitory potency (~16 nM IC50) enables direct functional comparison, strengthening confidence in target engagement conclusions [1]. This application is particularly relevant in oncology and neuroprotection studies where TRPM7 is implicated in cell proliferation, migration, and ischemic injury [2].

Medicinal Chemistry Lead Diversification for TRPM7‑Targeted Therapeutics

The xenicane diterpenoid family has shown promise as a source of TRPM7 inhibitors, but most SAR efforts have focused on waixenicin A and its immediate analogs [1]. Xeniafaraunol A provides a structurally divergent starting point for medicinal chemistry campaigns, offering a novel core scaffold that retains high potency. Its established total synthesis route permits systematic analog generation and exploration of chemical space inaccessible via waixenicin A modifications [2]. This scenario is directly relevant for drug discovery programs targeting TRPM7‑associated cancers or neurological disorders.

Comparative Cancer Cell Proliferation Studies in P388 and TRPM7‑Expressing Models

The original isolation of Xeniafaraunol A established its cytotoxicity against P388 murine leukemia cells [1]. Coupled with its potent TRPM7 inhibitory activity, the compound is well‑suited for comparative studies examining the relationship between TRPM7 channel blockade and antiproliferative effects across diverse cancer cell lines [2]. Unlike waixenicin A, which has been extensively profiled in glioblastoma and Jurkat T‑cells, Xeniafaraunol A offers a less‑characterized alternative for generating novel insights into TRPM7‑mediated cancer cell growth .

Sustainable Supply Chain Establishment for Marine Natural Product Research

Procurement of marine natural products often faces challenges related to ecological sustainability and batch‑to‑batch variability. The availability of a fully disclosed asymmetric total synthesis for Xeniafaraunol A mitigates these concerns, providing a reliable, scalable supply of material with defined stereochemical purity [1]. This makes Xeniafaraunol A a preferable choice for laboratories planning long‑term or multi‑site studies, particularly when compared to analogs that remain dependent on natural extraction from endangered soft coral ecosystems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xeniafaraunol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.